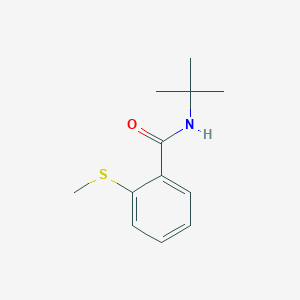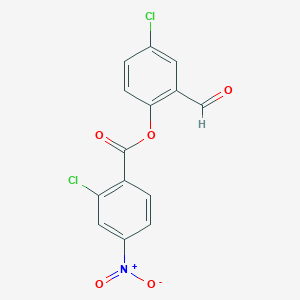![molecular formula C18H18F2N2O3S B5820660 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone, also known as DSP-4, is a chemical compound that has been widely used in scientific research. It is a potent and selective neurotoxin that is commonly used to study the noradrenergic system in the brain. DSP-4 has been shown to selectively damage noradrenergic neurons in the locus coeruleus (LC) and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Wirkmechanismus
The mechanism of action of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone involves the selective uptake of the compound by noradrenergic neurons, followed by the formation of a reactive metabolite that causes oxidative damage to the neurons. This leads to the selective destruction of noradrenergic neurons in the LC and other regions of the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone are primarily related to the selective destruction of noradrenergic neurons in the brain. This can lead to a variety of effects, including changes in behavior, mood, and cognitive function. 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been shown to produce long-lasting changes in the noradrenergic system, making it a valuable tool for studying the role of this system in various physiological and pathological processes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone in lab experiments include its selectivity for noradrenergic neurons, its ability to produce long-lasting changes in the noradrenergic system, and its well-established use in scientific research. However, there are also limitations to its use, including the potential for off-target effects, the need for careful dosing and administration, and the potential for variability in its effects across different species and experimental conditions.
Zukünftige Richtungen
There are many potential future directions for research involving 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone. These include studies of the role of the noradrenergic system in various physiological and pathological processes, as well as investigations into the potential therapeutic applications of 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and related compounds. Other potential future directions include the development of new methods for administering 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone and the exploration of its effects on different cell types and brain regions. Overall, 1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone is a valuable tool for studying the noradrenergic system in the brain and has many potential applications in scientific research.
Synthesemethoden
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone can be synthesized using a multi-step process that involves the reaction of piperazine with 3,4-difluorobenzene sulfonyl chloride, followed by the reaction of the resulting intermediate with 4-bromoacetophenone. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone has been used extensively in scientific research to study the noradrenergic system in the brain. It has been shown to selectively damage noradrenergic neurons in the LC and other regions of the brain, making it a valuable tool for studying the role of the noradrenergic system in various physiological and pathological processes.
Eigenschaften
IUPAC Name |
1-[4-[4-(3,4-difluorophenyl)sulfonylpiperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F2N2O3S/c1-13(23)14-2-4-15(5-3-14)21-8-10-22(11-9-21)26(24,25)16-6-7-17(19)18(20)12-16/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYFDUWWGMIOVSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[6-(4-morpholinylsulfonyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B5820581.png)


![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)

![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)
![N-(4-fluorobenzyl)[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5820643.png)


![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)
